molecular formula C13H15N3O2 B12824598 Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12824598
M. Wt: 245.28 g/mol
InChI Key: HASHBEUXLVCRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with 1-phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives .

Scientific Research Applications

Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring is known to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern on the triazole ring, which can lead to distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 1-(1-phenylethyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-14-9-16(15-12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

HASHBEUXLVCRPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C(C)C2=CC=CC=C2

Origin of Product

United States

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